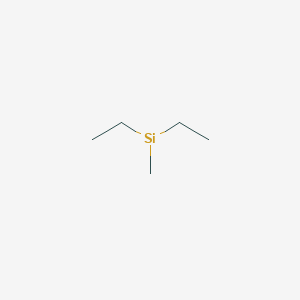

Diethylmethylsilane

Descripción

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a field of academic curiosity into a cornerstone of modern chemical research and industry. rsc.orgwikipedia.org The journey began in the 19th century with the synthesis of the first organochlorosilane in 1863 by Charles Friedel and James Crafts, followed by the pioneering work of Frederic Kipping in the early 20th century, who extensively used Grignard reagents to create alkylsilanes and arylsilanes. wikipedia.org Initially, the potential of organosilicon chemistry was underestimated, but it has since grown into a significant research area with both fundamental and applied importance. rsc.org

The versatility of organosilicon compounds stems from their unique properties, which distinguish them from their carbon-based counterparts. rsc.org The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org Silicon's ability to form strong bonds with electronegative elements, particularly oxygen, and its capacity for hypercoordination, contribute to the diverse reactivity and stability profiles of these compounds. rsc.orgwikipedia.org

In contemporary research, organosilicon compounds are indispensable. bohrium.comzmsilane.com They serve as essential building blocks and intermediates in organic synthesis, where they are used as protecting groups, reagents, and catalysts. bohrium.comnumberanalytics.com The ability to form stable silicon-carbon bonds has enabled the synthesis of complex molecules and novel materials. zmsilane.comnumberanalytics.com Beyond the laboratory, organosilicon compounds are integral to a vast array of commercial products, including silicones (oils, rubbers, resins), adhesives, coatings, and sealants. rsc.orgwikipedia.orgzmsilane.com Their applications extend to high-tech fields such as electronics, where they are used in semiconductor manufacturing, and medicine, with uses in medical devices and pharmaceuticals. zmsilane.comnumberanalytics.comontosight.ai The continuous development in organosilane synthesis and the exploration of silicon's unique bonding capabilities ensure that organosilicon chemistry remains a vibrant and rapidly advancing field. rsc.orgzmsilane.com

Diethylmethylsilane as a Prominent Hydrosilane Reagent

Within the broad family of organosilicon compounds, hydrosilanes are a significant subclass characterized by the presence of at least one silicon-hydrogen (Si-H) bond. wikipedia.org These compounds are tetravalent silicon derivatives, with the parent compound being silane (B1218182) (SiH₄). wikipedia.org The Si-H bond is weaker and longer than a typical C-H bond, and the hydrogen atom is considered weakly hydridic, making hydrosilanes effective reducing agents in organic synthesis. wikipedia.orgacs.org Their reactivity can be finely tuned by altering the organic substituents on the silicon atom. acs.org

This compound (C₅H₁₄Si) is a notable member of the hydrosilane family. ontosight.ai It is a colorless liquid organosilicon compound that features two ethyl groups and one methyl group attached to a central silicon atom, along with a reactive hydride (Si-H) bond. ontosight.aichemicalbook.com Its structure and properties position it as a useful reagent in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄Si |

| Molecular Weight | 102.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 78-85 °C |

| Density | 0.705 g/mL at 25 °C |

| Refractive Index | n20/D 1.398 |

| Solubility | Soluble in organic solvents like ethanol (B145695) and benzene; slightly soluble in water. |

Sources: ontosight.aichemicalbook.com

This compound's utility is often compared to that of triethylsilane, another common hydrosilane reagent. chemicalbook.comchemicalbook.com However, this compound's lower boiling point can be advantageous in certain applications, allowing for easier removal after a reaction. chemicalbook.com Like many hydrosilanes, it is sensitive to moisture, which can lead to hydrolysis. ontosight.ai

Strategic Positioning of this compound in Fundamental and Applied Research

This compound is strategically positioned in both fundamental and applied chemical research due to its role as a versatile hydrosilane reagent. Its applications are primarily centered around its capacity to act as a hydride donor in reduction and hydrosilylation reactions.

In Organic Synthesis: Hydrosilanes are widely used as mild and selective reducing agents for a variety of functional groups. msu.eduwikipedia.org They are particularly effective for the reduction of aldehydes, ketones, and amides, often in the presence of a catalyst. acs.orgorganic-chemistry.org this compound, as a representative hydrosilane, participates in these crucial transformations. For instance, research has shown its involvement in the hydrosilylation of alkenes, such as styrene (B11656) and its derivatives. In a study on the hydrosilylation of phenyl-substituted alkenes catalyzed by a rhodium complex, this compound was used to form silylated alkane products. cas.cz The reaction with 2-phenyl-1-propene yielded 1-diethylmethylsilyl-2-phenylpropane among other products, demonstrating its utility in forming new silicon-carbon bonds. cas.cz

In Materials Science: Organosilicon compounds, in general, are fundamental to materials science, serving as precursors for polymers and for surface modification. bohrium.comzmsilane.comontosight.ai this compound can be used as a precursor for other organosilicon compounds and to modify the surface properties of materials, for example, to increase hydrophobicity. ontosight.ai Its application extends to the semiconductor industry, where it is used in the manufacturing of electronic components. ontosight.ai The reactive Si-H bond allows for its incorporation into polymer structures or attachment to surfaces through processes like hydrosilylation, contributing to the development of advanced materials with tailored properties.

The strategic importance of this compound lies in its combination of reactivity, selectivity, and physical properties. It serves as a valuable tool for synthetic chemists seeking to perform reductions and hydrosilylations under specific conditions. Its role as a building block for more complex organosilicon structures further solidifies its position in the development of new materials for a range of technological applications.

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C5H13Si/c1-4-6(3)5-2/h4-5H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZUMFHYRULBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014681 | |

| Record name | Diethylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-32-7 | |

| Record name | Silane, diethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development of Diethylmethylsilane

Established Preparative Routes for Diethylmethylsilane

Dehydrogenative Coupling Reactions in this compound Synthesis

Dehydrogenative coupling of silanes is a significant reaction for forming silicon-silicon bonds and can be adapted for the synthesis of organosilanes like this compound. wikipedia.org This process typically involves the use of catalysts to facilitate the removal of hydrogen gas (H2) and the formation of new chemical bonds. While the direct synthesis of this compound through dehydrogenative coupling is not extensively detailed in the provided results, the principles of this methodology are well-established for similar silanes. wikipedia.orgresearchgate.net

The reaction generally proceeds with a catalyst, often a transition metal complex, that activates the Si-H bond. wikipedia.org For instance, titanocene (B72419) and other metallocene-based catalysts are commonly used for the dehydrogenative polymerization of primary silanes like phenylsilane (B129415). wikipedia.org Other catalytic systems include nickel(I) complexes and even heterogeneous catalysts like magnesium oxide and calcium oxide. wikipedia.org Wilkinson's catalyst is also known to promote these reactions, albeit slowly, through a process of oxidative addition of the Si-H bond followed by the elimination of dihydrogen. wikipedia.org

Furthermore, dehydrogenative coupling is not limited to Si-Si bond formation. It can also be used to couple tertiary silanes with carboxylic acids to form silyl (B83357) esters, employing catalysts such as Ru3(CO)12/EtI or [Cu(PPh3)3Cl]. wikipedia.org These addition reactions represent powerful tools for creating diverse organosilicon compounds. thieme-connect.com

Alternative Synthetic Pathways for this compound

Alternative synthetic strategies often focus on improving efficiency and atom economy. nih.gov For complex molecules, developing step-saving pathways is a key goal for synthetic chemists to provide material scientists with more accessible routes to target compounds. nih.gov While specific alternative industrial synthesis routes for this compound are not detailed in the search results, general principles of green chemistry, such as using benign reagents and alternative feedstocks, guide the development of new synthetic processes. researchgate.net The exploration of novel catalytic systems and reaction conditions is central to discovering more efficient and environmentally friendly synthetic methods. nih.govrsc.org

This compound as a Single-Source Precursor in Advanced Materials Fabrication

This compound (DEMS) is recognized as a valuable single-source precursor for the fabrication of advanced materials, particularly silicon carbide (SiC) films. nih.govresearchgate.netaip.org Its molecular structure, containing both silicon and carbon atoms, makes it an effective compound for chemical vapor deposition (CVD) processes, as it can decompose at relatively low temperatures to form SiC layers. ect-journal.kzresearchgate.net This single-source approach is often preferred over dual-source methods, which require separate silicon and carbon precursors, as it can simplify the deposition process and potentially lead to higher quality films at lower temperatures. skku.edu

Chemical Vapor Deposition (CVD) Techniques for Silicon Carbide (SiC) Film Growth

CVD is a widely used technique for producing high-purity, uniform SiC films. researchgate.net Various CVD methods, including atmospheric pressure CVD (APCVD), low-pressure CVD (LPCVD), metal-organic CVD (MOCVD), and plasma-enhanced CVD (PECVD), have been employed for SiC film synthesis. nih.gov this compound is one of several single-source precursors, alongside others like methyltrichlorosilane (B1216827) (MTS), methylsilane, and tetramethylsilane, utilized in these processes. researchgate.netaip.org

Metal-Organic Chemical Vapor Deposition (MOCVD) of SiC Films Utilizing this compound

MOCVD is a variant of CVD that uses metal-organic precursors to deposit thin films. nih.gov this compound has been successfully used as a single-source precursor in MOCVD to grow SiC films on various substrates, including silicon (Si) and sapphire. ect-journal.kzresearchgate.netect-journal.kz A key advantage of using DEMS in MOCVD is the ability to conduct the deposition without a carrier gas, simplifying the experimental setup. ect-journal.kzresearchgate.netect-journal.kz

Research has demonstrated the growth of thick, crystalline 3C-SiC films using DEMS. ect-journal.kzresearchgate.netect-journal.kz For instance, films of 5-7 microns in thickness have been grown at a rate of approximately 40 nm/min. ect-journal.kzresearchgate.netect-journal.kz The optimal deposition temperature for achieving epitaxial SiC thin films has been identified as 900°C. skku.eduresearchgate.net Below this temperature, at 700°C and 800°C, the resulting films have smaller crystals and smoother surfaces, while at 1000°C, the surface of the film can show signs of bursting. researchgate.net

The structural properties of SiC films grown from DEMS have been extensively studied. X-ray diffraction (XRD) analysis confirms the crystalline nature of the films, with the 3C-SiC polytype being commonly observed. ect-journal.kzect-journal.kzresearchgate.net The orientation of the crystal structure does not appear to be dependent on the substrate orientation. ect-journal.kzect-journal.kz Auger Electron Spectroscopy (AES) has been used to analyze the elemental composition, revealing that the silicon peak intensity is often greater than that of carbon. ect-journal.kzect-journal.kz However, X-ray Photoelectron Spectroscopy (XPS) results indicate that while the bulk of the film grown at 900°C is stoichiometric, the surface can be carbon-rich (Si:C ≈ 1:1.2). skku.edu

Table 1: MOCVD Growth Parameters and Film Properties using this compound

| Parameter | Value | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Precursor | This compound (DEMS) | Si(111), Sapphire (0001) | Growth of 5-7 µm thick 3C-SiC films; Rate of ~40 nm/min. | ect-journal.kzresearchgate.netect-journal.kz |

| Deposition Temperature | 850°C, 900°C | Si(111), Sapphire (0001) | Crystalline 3C-SiC in (111) orientation. | ect-journal.kzresearchgate.netect-journal.kz |

| Optimal Temperature | 900°C | Si(100) | Formation of epitaxial SiC thin films. | skku.eduresearchgate.net |

| Pressure | 10⁻² Torr | Si(111), Sapphire (0001) | Optimal growth pressure. | ect-journal.kz |

| Hardness | 32 GPa | Si(100) | High hardness SiC thin film obtained. | researchgate.net |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Approaches with this compound Precursors

PECVD is a process that utilizes plasma to enhance the chemical reaction rates of the precursors, allowing for film deposition at lower temperatures compared to thermal CVD methods. nih.gov While the direct use of this compound in PECVD for SiC film growth is mentioned as a possibility, detailed experimental studies focusing solely on this precursor were not prevalent in the search results. researchgate.net

Generally, PECVD of SiC films can produce both amorphous (a-SiC:H) and crystalline films. The process often uses a mixture of gases, such as silane (B1218182) (SiH4) and methane (B114726) (CH4), as the silicon and carbon sources, respectively. nih.gov However, single-source precursors are also employed. nih.gov The properties of PECVD SiC films are highly dependent on deposition parameters like temperature, pressure, and RF power. For instance, in PECVD processes using organosilane compounds, the refractive index and absorption coefficient of the resulting silicon carbide layer can be tuned by adjusting the deposition temperature. google.com

Temperature-variable deposition studies have shown that polycrystalline films with a Si:C ratio close to 1:1 can be formed at temperatures below 100°C in a plasma-enhanced process. researchgate.net This highlights a significant advantage of PECVD in reducing the thermal budget for film deposition. researchgate.net Furthermore, dual-frequency PECVD has been developed to control the properties of the deposited silicon carbide layers. google.com

Table 2: General Parameters for PECVD of Silicon Carbide

| Parameter | Range | Key Aspect | Reference(s) |

|---|---|---|---|

| Wafer Temperature | 200°C - 400°C | Lower than thermal CVD. | google.com |

| Chamber Pressure | 3 - 15 Torr | Affects film properties. | google.com |

| Organosilane Flow Rate | 50 - 200 sccm | Controls precursor supply. | google.com |

| RF Power (Mixed Frequency) | LF: 1-200 W, HF: 200-800 W | Enhances reaction and controls stress. | google.com |

| Refractive Index (n) | 1.7 - 2.1 | Tunable by deposition temperature. | google.com |

Atomic Layer Deposition (ALD) Investigations Incorporating this compound

Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds materials layer by layer through sequential, self-limiting surface reactions. wikipedia.org The choice of precursor is critical to the success of the ALD process, and various organosilicon compounds have been investigated for this purpose. sigmaaldrich.comgelest.com

This compound (often abbreviated as DEMS in literature, though this can also refer to diethoxymethylsilane) has been identified and investigated as a promising single-source precursor for the deposition of silicon-containing thin films, such as silicon carbide (SiC) and silicon oxycarbide (SiCOH) films, through chemical vapor deposition (CVD), a process closely related to ALD. aip.orgmdpi.comnih.gov Its use as a precursor is noted in the fabrication of low-k interlayer dielectric films, which are essential in modern microelectronics. nih.gov

Research has highlighted the advantages of this compound over other precursors in producing films with superior mechanical and electrical properties. nih.gov In comparative studies using plasma-enhanced chemical vapor deposition (PECVD), films derived from this compound demonstrated significantly better structural integrity and performance. For instance, a dielectric layer fabricated with a this compound precursor showed a Young's modulus of 16.5 GPa and a hardness of 2.8 GPa. nih.gov

Table 1: Comparative Properties of Dielectric Films from Various Precursors Data sourced from a 2022 review on organosilicon precursors. nih.gov

| Precursor | Film Type | Young's Modulus (GPa) | Hardness (GPa) | Dielectric Constant (k) |

|---|---|---|---|---|

| This compound (DEMS) | SiCOH | 16.5 | 2.8 | 2.6 |

| Trimethylsilane (B1584522) (3MS) | SiCOH | 8.76 | 1.44 | >2.7 |

| Dimethyldimethoxysilane (DMDMOS) | SiCOH | 6.68 | 1.2 | >2.7 |

The data indicates that films produced from this compound possess greater mechanical strength (higher Young's modulus and hardness) and can achieve a lower dielectric constant compared to films made from other common precursors like trimethylsilane and dimethyldimethoxysilane. nih.gov Specifically, a porous ultra-low-k (pULK) film derived from this compound exhibited less than 20% shrinkage after annealing, resulting in 13% porosity and a final dielectric constant of 2.6. nih.gov These investigations, while primarily conducted under CVD conditions, establish the fundamental characteristics of this compound as a high-performance precursor, underscoring its potential for use in developing thermal ALD processes for SiC and other silicon-based films. aip.orgmdpi.com

Catalytic Transformations Mediated by Diethylmethylsilane

Hydrosilylation Reactions Involving Diethylmethylsilane

Hydrosilylation, the addition of a silicon-hydride bond across a π-system, is a cornerstone of organosilicon chemistry. This compound is frequently employed as the hydrosilylating agent due to its balanced reactivity and steric profile.

This compound-Mediated Hydrosilylation of Carbon-Carbon Multiple Bonds (Olefins, Alkynes)

The hydrosilylation of olefins and alkynes with this compound provides a direct route to functionalized organosilanes. mdpi.com This transformation is typically catalyzed by transition metal complexes, with platinum compounds being historically significant. mdpi.com However, research has expanded to include more earth-abundant and cost-effective metals like iron, cobalt, and nickel. mdpi.comnih.gov

The reaction of this compound with terminal alkenes, such as 1-octene, can proceed with anti-Markovnikov selectivity to yield the terminal alkylsilane. epfl.ch For instance, nickel pincer complexes have been shown to be effective catalysts for this transformation. epfl.ch Similarly, the hydrosilylation of styrene (B11656) derivatives with this compound can be catalyzed by various metal complexes, including those of rhodium and palladium. epfl.chresearchgate.net

In the case of alkynes, hydrosilylation with this compound can lead to vinylsilanes. The regioselectivity and stereoselectivity of this addition are highly dependent on the catalyst system employed. For example, certain ruthenium catalysts can promote the trans-addition of the silane (B1218182) to internal alkynes. nih.gov The reaction with terminal alkynes can also be controlled to favor the formation of either the α- or β-vinylsilane. nih.govnih.gov

Table 1: Examples of this compound Hydrosilylation of Olefins and Alkynes

| Substrate | Catalyst System | Product(s) | Observations |

|---|---|---|---|

| trans-1-phenyl-1-propene | Complex I researchgate.net | 1-diethylmethylsilyl-2-phenylpropane and 3-diethylmethylsilyl-1-phenylpropane | Lower conversion compared to styrene. researchgate.net |

| 1-octene | Nickel pincer complex epfl.ch | 1-(diethylmethylsilyl)octane | High yield (93%). epfl.ch |

| Styrene | [Rh(cod)Cl]₂ / Ligand | Branched and linear isomers | Regioselectivity is influenced by the ligand. epfl.ch |

| Internal Alkynes | [Cp*Ru(MeCN)₃]PF₆ nih.gov | (Z)-vinylsilanes | Exclusively trans-addition observed. nih.gov |

The outcome of hydrosilylation reactions involving this compound is critically influenced by the choice of catalyst and reaction conditions, which dictate the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (e.g., syn- vs. anti-addition). nih.govepfl.ch For terminal alkenes, anti-Markovnikov addition is commonly observed, leading to the formation of the terminal alkylsilane. epfl.ch This is often rationalized by the steric bulk of the catalyst and the silane.

In the hydrosilylation of internal alkynes, catalyst control can lead to high stereoselectivity. For example, a cationic ruthenium complex has been shown to catalyze the exclusive trans-addition of silanes to internal alkynes, yielding (Z)-vinylsilanes. nih.gov Conversely, other catalyst systems may favor syn-addition. The regioselectivity in the hydrosilylation of unsymmetrical internal alkynes is also a significant consideration, often governed by both steric and electronic factors of the substituents on the alkyne. nih.gov

Borane-catalyzed hydrosilylation of ynamides with diethylsilane (B7801327) has been reported to proceed with excellent regio- and stereoselectivity, affording β-silyl (Z)-enamides. ibs.re.kr This high selectivity is attributed to a proposed β-silicon effect in a ketene (B1206846) iminium intermediate. ibs.re.kr

The development of asymmetric hydrosilylation provides a powerful method for the synthesis of chiral organosilanes, which can be further transformed into valuable chiral molecules, such as alcohols and amines. organic-chemistry.org This is achieved by using a chiral catalyst, typically a transition metal complex with a chiral ligand.

Palladium complexes with chiral phosphoramidite (B1245037) ligands have demonstrated high enantioselectivity in the hydrosilylation of styrene derivatives. epfl.chorganic-chemistry.org Similarly, rhodium catalysts bearing chiral bisphosphine ligands, such as (R)-BINAP, have been effectively used in the asymmetric reductive coupling of aldehydes with acrylates using this compound. gelest.comresearchgate.net These reactions can produce aldol (B89426) adducts with good to excellent enantio- and diastereoselectivities. acs.org

Iron complexes with chiral iminopyridine oxazoline (B21484) ligands have also been developed for the highly regio- and enantioselective anti-Markovnikov hydrosilylation of 1,1-disubstituted aryl alkenes. epfl.ch

Table 2: Asymmetric Hydrosilylation with this compound

| Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Styrene | Pd / Phosphoramidite ligand organic-chemistry.org | Chiral benzylsilane | Up to 99% ee. organic-chemistry.org |

| 3-Methylbutenal and Phenyl Acrylate (B77674) | [Rh((R)-BINAP)] / Et₂MeSiH acs.org | Chiral aldol adduct | Good enantio- and diastereoselectivities. acs.org |

| 1,1-Disubstituted aryl alkenes | Fe / Iminopyridine oxazoline ligand epfl.ch | Chiral organosilane | High ee. epfl.ch |

Regioselectivity and Stereoselectivity in this compound Hydrosilylation

Hydrosilylation of Polarized π-Bonds with this compound (Carbonyls, Imines)

This compound is also a competent reagent for the hydrosilylation of polarized carbon-heteroatom double bonds, such as those in carbonyls (aldehydes and ketones) and imines. This reaction serves as a mild method for the reduction of these functional groups.

The hydrosilylation of ketones and aldehydes with this compound, catalyzed by various metal complexes, yields silyl (B83357) ethers, which can be subsequently hydrolyzed to the corresponding alcohols. csic.es Iridium complexes, for instance, have been shown to be efficient catalysts for this transformation. acs.org The diastereoselectivity of the hydrosilylation of cyclic ketones, such as 4-tert-butylcyclohexanone, can be influenced by the silane used and the reaction temperature. acs.org

Similarly, the hydrosilylation of imines with this compound provides a route to silylated amines, which upon hydrolysis afford secondary amines. chemistryviews.org This reaction has been catalyzed by a range of transition metal complexes and, more recently, by main-group catalysts such as cationic aluminum hydrides. chemistryviews.org Iridium catalysts have also been employed for the selective 1,2-hydrosilylation of N-heterocycles like quinolines and pyridines using this compound. rsc.org In some cases, a double hydrosilylation of nitriles to N,N-disilylamines can be achieved, which can then be deprotected to primary amines. rsc.org

This compound as a Reducing Agent in Organic Transformations

Beyond formal hydrosilylation, this compound serves as a stoichiometric hydride source in a variety of metal-catalyzed reductive transformations. In these reactions, the silane transfers a hydride to the metal center, which then participates in the reduction of the substrate.

Metal-Catalyzed Asymmetric Reductions Employing this compound

This compound is a key reagent in metal-catalyzed asymmetric reductions, where it provides the hydride for the enantioselective reduction of prochiral substrates. gelest.comacs.org These reactions offer a safe and chemoselective alternative to using dihydrogen gas. acs.org

A prominent example is the copper-hydride (CuH) catalyzed asymmetric reduction of α,β-unsaturated compounds. In these systems, a chiral bisphosphine-ligated CuH species is generated in situ from a copper precursor and this compound. nih.gov This chiral catalyst can then effect the enantioselective 1,4-reduction of substrates like α,β-unsaturated carboxylic acids to generate β-chiral amides in a single step. nih.gov

Rhodium-catalyzed asymmetric reductive aldol reactions also frequently employ this compound. gelest.comresearchgate.net A rhodium(I) hydride, generated from the silane, can add to an acrylate, followed by a stereoselective aldol addition to an aldehyde. researchgate.net This methodology allows for the synthesis of complex chiral building blocks with high stereocontrol. gelest.com Iridium catalysts in conjunction with this compound have also been utilized for the reductive coupling of aldehydes and N-methylimidazole. nih.gov

Asymmetric Reduction of Prochiral Ketones with this compound

Ionic and Free-Radical Reduction Pathways Involving this compound

Organosilanes, including this compound, are capable of participating in both ionic and free-radical reduction pathways, offering a versatile toolkit for organic synthesis. gelest.com The nature of the reduction is influenced by the reaction conditions and the substituents on the silicon atom. gelest.com

In ionic hydrogenation, a proton and a hydride ion are added to a substrate. rsc.org This method is particularly effective for the reduction of compounds that can form stable carbenium ion intermediates, such as ketones, aldehydes, and imines. gelest.comrsc.org The reaction is typically catalyzed by a Lewis acid, which activates the substrate, and the silane acts as the hydride donor. rsc.org For example, the combination of triethylsilane and an acid is excellent for reducing substrates that form stable carbocations. gelest.com

Conversely, certain organosilanes can act as free-radical reducing agents. gelest.com The reaction of triethylsilane with potassium tert-butoxide can generate triethylsilyl radicals, which can initiate radical rearrangements. researchgate.net While triphenylsilane (B1312308) and tris(trimethylsilyl)silane (B43935) are more commonly cited as free-radical reducing agents, the generation of radicals from trialkylsilanes like this compound under specific conditions highlights its dual reactivity. gelest.com The radiolysis of silane in the presence of nitric oxide has been shown to involve free-radical chain reactions. These radical pathways can be suppressed by scavengers like nitric oxide or ethylene (B1197577).

Reductive Coupling and Carbon-Carbon Bond Forming Reactions Catalyzed by this compound

This compound also plays a crucial role in reductive coupling reactions, where a reduction event is coupled with the formation of a new carbon-carbon bond. These reactions provide efficient routes to complex molecules from simpler precursors.

The asymmetric reductive aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. In these reactions, this compound acts as the terminal reductant. Iridium-Pybox catalysts, for example, can convert this compound, an aldehyde, and methyl acrylate into the corresponding reductive aldol adduct with good enantioselectivity and diastereoselectivity. acs.orgacs.org Theoretical studies on similar rhodium-catalyzed systems suggest a multi-step mechanism involving oxidative addition of the silane, hydride migration, enolate formation, the aldol reaction itself, and finally, reductive elimination to release the product. rsc.org

The choice of metal catalyst and ligand can significantly influence the outcome of these reactions. While rhodium-based systems have been explored, iridium catalysts complexed with pybox ligands have also been shown to be effective, sometimes providing even higher levels of stereocontrol for specific substrates. acs.org Copper-catalyzed systems have also been developed for the asymmetric reductive aldol reaction of ketones and aldehydes with acrylic esters. thieme-connect.com Furthermore, the reaction has been extended to allenic esters and ketones, where different constitutional isomers can be selectively produced depending on the catalyst system employed. nih.gov

The table below shows results for an iridium-catalyzed asymmetric reductive aldol reaction.

| Aldehyde | Acrylate | Product Diastereomeric Ratio (syn:anti) | anti-Adduct ee (%) | syn-Adduct ee (%) |

| Benzaldehyde | Methyl acrylate | 1:1 | 24 | 12 |

| Cyclohexanecarboxaldehyde | Methyl acrylate | >20:1 | 95 | - |

| 3-Phenylpropanal | Methyl acrylate | 1:1.2 | 91 | 85 |

Data from an iridium-Pybox catalyzed reductive aldol reaction. acs.org

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis due to its atom and step economy. numberanalytics.com this compound can be employed in reductive coupling reactions that involve the functionalization of C-H bonds. One notable strategy involves the use of a silyl directing group to achieve remote C(sp³)–H functionalization. rsc.org In this approach, diethylsilane can be anchored to a substrate, for instance, through dehydrogenative coupling with an alcohol or hydrosilylation of a ketone. rsc.org This is followed by an intramolecular silylation directed by the silyl group, which activates a remote C-H bond. rsc.org This strategy has been used for the synthesis of 1,4-diols. rsc.org

Reductive coupling reactions can also be achieved through other mechanisms. For instance, a cobalt-catalyzed reductive coupling of pyridines and dienes has been developed, which proceeds via a paired single-electron transfer mechanism. researchgate.net While this specific example may not directly use this compound, it highlights the broader concept of reductive C-H functionalization. The ability to switch a classical cross-coupling reaction to a C-H functionalization pathway by using simple additives has also been reported, showcasing the nuanced control that can be exerted over these transformations. nih.gov

Asymmetric Reductive Aldol Reactions with this compound

Silylformylation Reactions with this compound

Silylformylation is a transition-metal-catalyzed reaction that incorporates a silyl group (from a hydrosilane) and a formyl group (from carbon monoxide) across a carbon-carbon multiple bond. unipi.it this compound is a commonly used hydrosilane in these reactions.

The reaction was first reported in the late 1970s. unipi.it For example, the reaction of cycloolefins with this compound and carbon monoxide in the presence of a cobalt catalyst yielded enol silyl ethers. unipi.it Rhodium catalysts are also highly effective for silylformylation. unipi.it The silylformylation of alkynes, for instance, typically affords β-silylalkenals with high yield and regioselectivity. unipi.it The structure of the hydrosilane, including this compound, has a significant influence on the chemoselectivity of the reaction. unipi.it

Rhodium(I) catalysts have also been found to be very effective for the silylformylation of aldehydes, providing a mild and efficient route to α-silyloxyaldehydes. illinois.edu Iridium catalysts can also be used to convert alkenes to the enol silyl ethers of acylsilanes through a reaction with a hydrosilane and carbon monoxide. acs.org The hydrosilylation of alkynes, which is a related process, is one of the most atom-economical methods for synthesizing vinylsilanes. researchgate.net

The following table provides an example of a cobalt-catalyzed silylformylation reaction.

| Substrate | Silane | Catalyst | Product |

| Cyclooctene | This compound | Co₂(CO)₈ | 1-(Diethylmethylsilyloxy)cyclooct-1-ene |

Based on early reports of silylformylation reactions. unipi.it

Mechanistic Investigations of Diethylmethylsilane Reactivity

Elucidation of Hydrosilylation Mechanisms with Diethylmethylsilane

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. wikipedia.org When employing this compound, the reaction mechanism is intricately linked to the choice of catalyst and substrate. A prevalent pathway is the Chalk-Harrod mechanism, which postulates the formation of a metal complex intermediate containing a hydride, a silyl (B83357) ligand (in this case, diethylmethylsilyl), and the unsaturated substrate, typically an alkene or alkyne. wikipedia.org The initial step involves the oxidative addition of the Si-H bond of this compound to the metal center. libretexts.org This is followed by the coordination of the unsaturated substrate and subsequent insertion into the metal-hydride bond. The final step is a reductive elimination, which forms the desired alkyl or vinyl silane (B1218182) and regenerates the catalyst. libretexts.org

Variations to this mechanism exist. For instance, the reaction can proceed via the insertion of the alkene into the metal-silyl bond, followed by reductive elimination of a C-H bond to yield a vinylsilane product. wikipedia.org In some cases, dehydrogenative silylation can occur, leading to the formation of unsaturated silanes. acs.org

Catalytic Cycles and Identification of Intermediate Species in this compound Reactions

The catalytic cycle for the hydrosilylation of alkenes with this compound, particularly when catalyzed by transition metals, often begins with the oxidative addition of the Si-H bond to the metal center. libretexts.org For example, in rhodium-catalyzed reactions, a key intermediate is a rhodium(III) complex bearing a hydride, a diethylmethylsilyl group, and the alkene. researchgate.net

Recent studies have explored the use of earth-abundant metal catalysts. For instance, cobalt-NHC (N-heterocyclic carbene) complexes have been shown to catalyze the hydrosilylation of alkenes with silanes. nih.gov The proposed mechanism involves the initial reaction of the cobalt(I) precursor with the silane to form a cobalt(I) hydride intermediate. This species then reacts further with the silane to generate a cobalt(I) silyl intermediate and hydrogen gas. Migratory insertion of the alkene into the cobalt-silyl bond forms a cobalt alkyl complex. This complex then reacts with another molecule of the silane to afford the hydrosilylated product and regenerate the active cobalt(I) silyl species, thus closing the catalytic cycle. nih.gov

In some systems, such as the B(C₆F₅)₃-catalyzed reaction of benzoazoles with silanes, intermediate species have been identified through spectroscopic methods. nih.gov The reaction proceeds through the formation of an adduct between the catalyst and the benzoazole, followed by activation of the Si-H bond to generate an ion-pair. nih.gov A subsequent hydride transfer leads to a hydrosilylation intermediate, which can be observed and characterized. nih.gov The identification of such intermediates is crucial for understanding the reaction pathway and optimizing reaction conditions. nih.gov

Influence of Metal Catalysts and Ligands on this compound Reactivity

The reactivity of this compound in hydrosilylation is profoundly influenced by the choice of the metal catalyst and the associated ligands. acs.org Transition metals like platinum, rhodium, iridium, and ruthenium have been traditionally used, but there is a growing interest in more abundant and less expensive metals such as iron and cobalt. acs.orgnih.gov

The ligands coordinated to the metal center play a critical role in determining the catalyst's activity and selectivity. acs.org For instance, in rhodium-catalyzed dehydrogenative silylation, bidentate diphosphine ligands were found to be more effective than monodentate phosphine (B1218219) ligands. acs.org The steric and electronic properties of the ligands are key. Bulky and electron-rich diphosphine ligands can promote the selective formation of dehydrogenative silylation products. acs.org In contrast, the use of certain nitrogen-based bidentate ligands can lead to lower reactivity. acs.org

The choice of ligand can also steer the reaction towards a specific stereochemical outcome. Chiral ligands are employed in asymmetric hydrosilylation to produce enantiomerically enriched organosilicon compounds. wikipedia.orgnih.gov For example, rhodium complexes with C₂-symmetric chiral diphosphine ligands have been used for asymmetric dehydrogenative silylation. acs.org Similarly, iridium catalysts with chiral pyridyl oxazoline (B21484) ligands have shown high reactivity and enantioselectivity in the silylation of aryl C-H bonds. nih.gov

The nature of the metal itself is also a determining factor. For example, gold nanoparticles supported on titania have been shown to be effective catalysts for the reduction of nitriles to primary amines via a double hydrosilylation pathway using diethylsilane (B7801327). rsc.org In this system, diethylsilane exhibits unique reactivity compared to monohydrosilanes, which are unreactive. rsc.org

Table 1: Effect of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation

| Ligand | Yield of 2,3-dihydrobenzo[b]silole (%) |

| PPh₃ | <30 |

| PCy₃ | <30 |

| PMePh₂ | <30 |

| P(o-Tol)₃ | <30 |

| dppp | 70 |

| dppbz | 70 |

| Data sourced from a study on the dehydrogenative silylation of 2-(dimethylsilyl)ethylbenzene. acs.org |

Integration of Theoretical and Experimental Mechanistic Studies for this compound Transformations

A comprehensive understanding of the reactivity of this compound is best achieved through the integration of experimental and theoretical studies. rsc.orgnih.gov Computational methods, such as density functional theory (DFT), provide valuable insights into reaction mechanisms, transition states, and the electronic structure of intermediates that may be difficult to observe experimentally. nih.govresearchgate.net

For example, in the rhodium-catalyzed dehydrogenative silylation, DFT studies have been employed to understand the unique reactivities observed and the origin of these effects. researchgate.net Similarly, in the B(C₆F₅)₃-catalyzed hydrosilylation and rearrangement of benzoazoles, DFT calculations helped to elucidate the reaction pathway, including the formation of ion-pair intermediates and the energetics of hydride transfer. nih.gov

Experimental techniques such as kinetic studies, isotope labeling, and in-situ spectroscopy are essential for validating theoretical models. whiterose.ac.uk For instance, kinetic analysis of catalytic transformations can help identify the rate-determining step of a reaction. researchgate.net The combination of these approaches allows for a detailed picture of the catalytic cycle. In the study of cooperative Si-H bond activation at Ru-S bonds, a combination of multinuclear NMR spectroscopy and quantum-chemical analyses provided a detailed understanding of the mechanism, which involves the heterolytic splitting of the Si-H bond. rsc.org This integrated approach is crucial for the rational design of new and improved catalytic systems for this compound transformations. nih.gov

Mechanisms of Silicon-Hydrogen Bond Activation and Cleavage in this compound

The activation and cleavage of the silicon-hydrogen (Si-H) bond in this compound is a critical step in its various chemical transformations. This process can be initiated through different mechanisms, including catalysis by alkali metals or transition metal complexes, and is fundamental to reactions like hydrosilylation and hydride transfer. rsc.orgresearchgate.net

Alkali-Catalyzed Cleavage of the Silicon-Hydrogen Bond in this compound

The Si-H bond in this compound can be cleaved in the presence of strong bases, such as alkali metal alkoxides or amides. researchgate.netcaltech.edu This process is believed to proceed through the formation of a hypervalent pentacoordinate silicon intermediate. researchgate.net The base coordinates to the silicon atom, increasing the electron density and weakening the Si-H bond, making it more susceptible to cleavage.

In the presence of alcohols, alkali-catalyzed alcoholysis of hydrosilanes leads to the formation of alkoxysilanes and hydrogen gas. researchgate.net The reaction rate is influenced by the basicity of the catalyst. researchgate.net A proposed mechanism involves the nucleophilic attack of the alkoxide on the silicon atom, forming the pentacoordinate intermediate, which then eliminates a hydride ion. The hydride can then react with a proton source, such as the alcohol, to produce dihydrogen.

Disproportionation reactions of organohydrosilanes can also occur in the presence of base catalysts, leading to a mixture of silanes with different numbers of organic substituents. researchgate.net For example, phenylsilane (B129415) can disproportionate to produce silane (SiH₄), diphenylsilane, and triphenylsilane (B1312308). researchgate.net The catalytic activity for these reactions correlates with the basicity of the alkali metal catalyst, with potassium being more active than sodium and lithium. researchgate.net

Hydride Transfer Chemistry Mediated by this compound

This compound can act as a hydride donor in various chemical reactions, a process central to its utility as a reducing agent. numberanalytics.com Hydride transfer reactions involve the transfer of a hydride ion (H⁻) from the silicon atom to an electrophilic center. yale.edunumberanalytics.com

The reactivity of hydrosilanes as hydride donors is influenced by the substituents on the silicon atom. In general, electron-donating groups enhance the hydride-donating ability. The rates of hydride transfer from hydrosilanes to carbocations have been studied, revealing a second-order rate law. uni-muenchen.de These reactions are believed to proceed through a polar mechanism involving the rate-determining formation of a silicenium ion. uni-muenchen.de

In the context of catalysis, transition metal complexes can facilitate hydride transfer from this compound. yale.edu Metal hydrides are often key intermediates in these catalytic cycles. yale.edu For instance, in the reduction of carbonyl compounds, a metal catalyst can activate the Si-H bond, leading to the formation of a metal hydride species, which then transfers the hydride to the carbonyl carbon. acs.org The study of the thermodynamics and kinetics of hydride transfer, known as thermodynamic and kinetic hydricity, is crucial for understanding and predicting the reactivity of these systems. yale.edu

Mechanistic Pathways Governing this compound-Mediated C-H Functionalization

The functionalization of otherwise inert C-H bonds using organosilicon compounds like this compound is a field of significant interest in synthetic chemistry. The reactivity of this compound in these transformations is typically facilitated by transition metal catalysts, with rhodium and iridium complexes being particularly prominent. The mechanistic pathways of these reactions are intricate and can vary depending on the specific catalyst system and substrate involved.

A general mechanism for C-H activation involves the cleavage of a C-H bond and the formation of a carbon-metal (C-M) bond, often guided by a directing group within the substrate molecule. scielo.br This process, known as cyclometalation, is a key step and its facility is influenced by the metal's oxidation state, ligands, and the steric and electronic properties of the catalyst and substrate. scielo.br

In the context of silylation, iridium-catalyzed reactions have been studied extensively. One proposed pathway for the functionalization of a primary C-H bond involves an Ir(III)/Ir(V) catalytic cycle. researchgate.net Theoretical studies using density functional theory (DFT) suggest that an in-situ generated iridium(III) silyl dihydride species is the active catalyst. researchgate.net The reaction proceeds through the oxidative addition of a C(sp³)–H bond to the metal center, which is often the rate- and enantioselectivity-determining step. researchgate.net An alternative Ir(I)-Ir(III) mechanism has also been considered, though some studies suggest the Ir(III)-Ir(V) pathway is more feasible. researchgate.netresearchgate.net The choice between these pathways can be influenced by the ligands on the iridium center; for instance, certain phenanthroline ligands can favor the formation of more reactive iridium disilyl hydride complexes. nih.gov

Rhodium catalysts also play a crucial role in C-H functionalization. Rhodium(I)-catalyzed reactions can proceed through various mechanisms, including an inner-sphere pathway where the metal directly interacts with the C-H bond. rsc.org A common catalytic cycle is the Rh(I)/Rh(III) cycle, which can be initiated by either oxidative addition of the C-H bond to the Rh(I) center or through a concerted metalation-deprotonation (CMD) step. snnu.edu.cn In some cases, the reaction is initiated by the oxidative addition of a Si-H bond from a hydrosilane, like this compound, to the Rh(I) catalyst. rsc.org This is followed by a series of steps including the insertion of another molecule (like an alkene) and reductive elimination to form the final product and regenerate the active catalyst. rsc.orgsnnu.edu.cn The specific pathway and the nature of the intermediates are highly dependent on the directing groups and the coupling partners used in the reaction. snnu.edu.cn

| Catalyst Type | Proposed Catalytic Cycle(s) | Key Mechanistic Steps | Influencing Factors |

| Iridium | Ir(III)/Ir(V), Ir(I)-Ir(III) | Oxidative addition of C-H bond, Si-C reductive elimination | Ligands, Substrate directing group |

| Rhodium | Rh(I)/Rh(III) | Oxidative addition of Si-H or C-H bond, Concerted Metalation-Deprotonation (CMD), Migratory insertion, Reductive elimination | Directing groups, Coupling partners, Ligands |

Mechanisms of SiC Film Growth from this compound Precursors

The MOCVD process for SiC growth from DEMS typically occurs at elevated temperatures, for instance, between 850 °C and 900 °C. researchgate.netnih.gov The process begins with the introduction of DEMS into the reactor, where it is transported to the heated substrate. kindle-tech.com At the high temperatures of the substrate, the DEMS molecule undergoes thermal decomposition.

A key decomposition pathway for organosilanes containing ethyl groups, such as diethylsilane (a related compound), is β-hydride elimination. aip.org In this process, a hydrogen atom from the β-carbon of the ethyl group is transferred to the silicon atom, leading to the elimination of ethylene (B1197577) (CH₂=CH₂) and the formation of a Si-H bond. aip.org For this compound, a similar decomposition can be expected. The decomposition of the ethyl groups would lead to the formation of volatile byproducts like ethylene, while the methyl and silyl fragments contribute to the growing SiC film.

The decomposition of DEMS can occur both in the gas phase and on the substrate surface. Gas-phase reactions can lead to the formation of reactive intermediates that then adsorb onto the surface. researchgate.net Alternatively, intact DEMS molecules can adsorb on the heated substrate and then decompose. The kinetics of these processes are temperature-dependent, with surface reactions often dominating at lower temperatures and gas-phase reactions becoming more significant at higher temperatures. researchgate.netresearchgate.net

Once adsorbed on the surface, the precursor fragments undergo further reactions and rearrangements to form the crystalline SiC lattice. This involves the migration of adatoms on the surface to find energetically favorable lattice sites, leading to the layer-by-layer growth of the SiC film. kindle-tech.com The quality and crystallinity of the resulting SiC film are highly dependent on process parameters such as temperature, pressure, and precursor flow rate. researchgate.net

| Deposition Stage | Description | Key Species Involved |

| Precursor Transport | This compound vapor is introduced into the MOCVD reactor and transported to the heated substrate. | This compound |

| Decomposition | Thermal decomposition of this compound occurs, likely initiated by β-hydride elimination from the ethyl groups. This can happen in the gas phase or on the substrate surface. | This compound, Ethylene, Methyl and Silyl radicals/fragments |

| Surface Adsorption & Reaction | Reactive species from the decomposition adsorb onto the substrate surface. | Si-containing species, C-containing species |

| Film Growth | Adsorbed species migrate on the surface and incorporate into the growing film, forming the SiC crystal lattice. | SiC |

Advanced Spectroscopic and Computational Characterization of Diethylmethylsilane and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Elucidation of Diethylmethylsilane Systems

The structural and electronic properties of this compound (DEMS) and materials derived from it are extensively studied using a variety of sophisticated spectroscopic techniques. These methods provide detailed insights into molecular interactions, atomic composition, and crystalline structure.

Infrared-Ultraviolet Double-Resonance Spectroscopy of this compound Clusters

Infrared-Ultraviolet (IR-UV) double-resonance spectroscopy has been instrumental in identifying and characterizing dihydrogen bonds in clusters involving this compound. nih.govaip.org A dihydrogen bond is a type of hydrogen bond where a metal hydride bond interacts with a proton donor. In the case of DEMS, the Si-H group, with silicon's lower electronegativity (1.90) compared to hydrogen (2.20), can form such a bond with an acidic hydrogen. aip.org

This technique was used to experimentally identify for the first time a dihydrogen bond involving the Si-H group in phenol-DEMS clusters. nih.govaip.org The study observed vibrational shifts to a lower frequency of 21–29 cm⁻¹ for the OH stretching vibration in three different isomers of the phenol-DEMS clusters. nih.govaip.org This shift indicates an interaction between the phenol's hydroxyl group and the Si-H group of DEMS. The experimental findings were supported by spectral simulations based on MP2 calculations. nih.govaip.org

The process of IR-UV double-resonance spectroscopy with fluorescence depletion detection involves monitoring the population of a specific cluster in its ground state via laser-induced fluorescence (LIF) intensity from a UV laser pulse. aip.org When a tunable IR laser, introduced before the UV pulse, is absorbed by the cluster, the ground state population decreases, resulting in a detectable depletion of the LIF intensity. aip.org

Further studies also observed stronger dihydrogen bonds in phenol-H₂O-DEMS and (phenol)₂-DEMS clusters, highlighting the influence of additional molecules on the interaction strength. nih.govaip.org

Table 1: Observed OH Stretching Frequencies and Shifts in Phenol-DEMS and Related Clusters

| Cluster | OH Stretching Frequency (cm⁻¹) | Frequency Shift from Phenol Monomer (cm⁻¹) |

| Phenol-DEMS (Isomer a) | 3635 | -22 |

| Phenol-DEMS (Isomer b) | 3628 | -29 |

| Phenol-DEMS (Isomer c) | 3636 | -21 |

| Phenol-H₂O-DEMS | 3401 | -256 |

| (Phenol)₂-DEMS | 3460 | -197 |

Data sourced from IR-UV double-resonance spectra. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. ebsco.commeasurlabs.com It provides information about the number and types of atomic nuclei, their chemical environment, and their connectivity within a molecule. ebsco.comindianastate.edu By analyzing chemical shifts and coupling constants in an NMR spectrum, the precise structure of a compound can be determined. ebsco.com While specific NMR data for this compound was not found in the provided search results, the general application of NMR is crucial for characterizing organosilane compounds and understanding reaction mechanisms. nottingham.ac.ukmdpi.comchemrxiv.org For instance, ¹H and ¹³C NMR are standard methods for the structural characterization of organic molecules, including those containing silicon. measurlabs.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further unravel complex structures by showing correlations between different nuclei. nih.govpreprints.org

X-ray Diffraction and Electron Diffraction Studies of SiC Films Derived from this compound

Silicon carbide (SiC) thin films, which have applications in high-power and high-temperature electronic devices, can be synthesized using this compound as a single-source precursor in processes like metal-organic chemical vapor deposition (MOCVD). aip.orgect-journal.kzskku.edu X-ray diffraction (XRD) and transmission electron diffraction (TED) are key techniques for determining the crystalline structure of these films. aip.orgskku.edu

Studies have shown that high-quality polycrystalline 3C-SiC (cubic silicon carbide) films can be grown on Si(100) and Si(111) substrates using DEMS. aip.orgect-journal.kzskku.edu The optimal temperature for forming these high-quality films was found to be 900 °C. aip.orgskku.edu XRD patterns of films grown at this temperature show a preferred orientation, for instance, the (200) orientation for films on Si(100) substrates. skku.edu The lattice parameter for the 3C-SiC film grown at 900 °C was determined to be a = 0.436 nm. skku.edu

XRD analysis of SiC films grown on both Si(111) and sapphire (0001) substrates at 850 °C and 900 °C revealed the formation of crystalline 3C-SiC in the (111) orientation, regardless of the substrate's orientation. ect-journal.kz Transmission electron microscopy (TEM) and TED analyses confirm the zincblende structure of the SiC films. skku.edu

Table 2: XRD Peak Analysis of 3C-SiC Films from this compound

| Deposition Temperature (°C) | Substrate | Observed Peaks (2θ) | Crystal Structure/Orientation |

| 700 | Si(100) | 3C-SiC(111), 3C-SiC(220), 3C-SiC(311) | Polycrystalline 3C-SiC |

| 800 | Si(100) | 3C-SiC(111), 3C-SiC(220), 3C-SiC(311) | Polycrystalline 3C-SiC with sharper (111) peak |

| 900 | Si(100) | - | High-quality polycrystalline with (200) preferred orientation |

| 850 | Si(111) | 35.7° | 3C-SiC (111) |

| 900 | Si(111) | 35.7° | 3C-SiC (111) |

| 900 | Sapphire (0001) | 35.7° | 3C-SiC (111) |

Data compiled from various XRD studies. ect-journal.kzskku.eduresearchgate.net

Electron diffraction is another powerful tool for studying the structure of thin films, often providing complementary information to XRD. aps.org It is particularly useful for analyzing very thin films and can reveal details about crystal size and orientation. aps.org

X-ray Photoemission Spectroscopy for Surface Compositional Analysis of this compound-Derived Films

X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. phi.comthermofisher.comwikipedia.org This makes it ideal for analyzing the surface of thin films derived from this compound. azooptics.com

In the analysis of SiC films grown from DEMS at 900 °C, XPS revealed that the surface region was slightly carbon-rich, with a Si:C ratio of 1:1.2. aip.orgskku.edu However, after sputtering to remove the surface layers, the bulk of the film was found to have a stoichiometric composition. aip.orgskku.edu High-resolution XPS spectra of the Si 2p and C 1s core levels are used to determine these atomic ratios and identify the chemical bonding states, such as carbidic and graphitic carbon. skku.edu

XPS studies on the chemisorption of diethylsilane (B7801327) on Si(100) surfaces showed that at room temperature, the molecule dissociatively chemisorbs to form Si-CH₂CH₃ species. researchgate.net As the temperature increases, these ethyl groups partially dehydrogenate, and at higher temperatures, intermixing of elemental carbon and silicon occurs, eventually forming a Si + C alloy at 600°C. researchgate.net

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the reactivity of molecules like this compound at a fundamental level.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways Involving this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used in chemistry and materials science to calculate properties such as reaction energetics and to map out reaction pathways. researchgate.netrsc.orgukm.myoulu.fi

In the context of this compound, DFT calculations have been used to support experimental findings. For example, in the study of dihydrogen bonding in phenol-DEMS clusters, MP2 calculations (a method related to DFT) were used to simulate the IR spectra, which supported the experimental observations of the O-H stretching frequency shifts. nih.govaip.org

DFT is a valuable tool for understanding the mechanisms of chemical reactions. ukm.my By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathways. rsc.org While specific DFT studies on the reaction energetics and pathways of this compound itself were not detailed in the provided search results, the methodology is broadly applicable. nih.govmdpi.comimperial.ac.uk For instance, DFT can be used to model the decomposition of DEMS on a substrate during the MOCVD process to form SiC, providing insights into the growth mechanism of the thin films.

Molecular Dynamics Simulations of this compound-Containing Chemical Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of atoms and molecules, providing detailed insights into chemical processes at the atomic level. ebsco.com In the context of organosilanes, MD simulations are crucial for understanding interfacial phenomena, material properties, and molecular interactions that are difficult to probe experimentally. For chemical systems containing this compound, these simulations can elucidate its structural and dynamic properties, particularly its behavior at interfaces, such as on a silica (B1680970) surface.

Research in this area often focuses on the formation and characteristics of self-assembled monolayers (SAMs), where organosilanes like this compound can be used to functionalize surfaces. figshare.comx-mol.com MD simulations allow for the examination of how the molecular architecture of the silane (B1218182), including the size and arrangement of its alkyl groups (two ethyl groups and one methyl group for this compound), dictates the ordering, density, and stability of the resulting monolayer. nih.gov

A typical MD simulation of a this compound-containing system, for instance, its adsorption on a hydroxylated amorphous silica surface, involves several key components. First, a robust force field is required. A force field is the set of mathematical functions and parameters used to calculate the potential energy of the system based on the positions of its atoms. wikipedia.org For organosilanes, force fields like the General Amber Force Field (GAFF) may be extended or specifically parameterized to accurately describe the interactions involving the silicon atom and its bonded groups. rsc.org The development of such parameters is a critical prerequisite for any meaningful simulation.

The simulation process begins by constructing a model of the chemical system. This could involve a slab of amorphous silicon dioxide (SiO₂) to represent a substrate, which is then treated to create a hydroxylated surface, mimicking experimental conditions. nih.gov this compound molecules are then placed near this surface, often in a solvent like water, and the entire system's evolution is simulated over time by numerically integrating Newton's equations of motion. ebsco.comfigshare.com These simulations are typically performed under specific thermodynamic conditions (e.g., constant temperature and pressure, known as the NVT or NPT ensemble). mdpi.com

Through these simulations, detailed research findings can be obtained. For example, analysis of the simulation trajectories can reveal the tilt angle of the adsorbed this compound molecules relative to the surface normal, the conformational state of the ethyl groups (i.e., the population of gauche vs. anti conformers), and the lateral packing of the molecules on the surface. bawue.de Furthermore, dynamic properties such as the diffusion coefficient of this compound on the surface or in a bulk liquid phase can be calculated. The interaction energy between the silane molecules and the substrate provides a quantitative measure of adsorption strength.

The data generated from these simulations can be extensive and is often summarized in tables for clarity and comparison. Below are representative tables illustrating the types of data that would be generated from MD simulations of a this compound system.

Table 1: Representative Parameters for MD Simulation of this compound on Silica

This table outlines typical parameters that would define the setup for a molecular dynamics simulation studying the interaction of this compound with a silica surface in an aqueous environment.

| Parameter | Value / Description | Purpose |

| System Composition | This compound, Amorphous SiO₂, Water | To model the adsorption of the silane on a realistic substrate. |

| Force Field (Silane) | Amber-compatible organosilane force field (e.g., GAFF-based) | To accurately describe the intramolecular and intermolecular interactions of this compound. rsc.org |

| Force Field (Silica) | CLAYFF or similar | To model the silica substrate and its surface hydroxyl groups. |

| Water Model | TIP3P or SPC/E | To represent the aqueous solvent environment. |

| Simulation Ensemble | NPT (Isothermal-Isobaric) | To maintain constant temperature (e.g., 298 K) and pressure (e.g., 1 atm). mdpi.com |

| Simulation Time | 100 ns | To allow the system to reach equilibrium and to collect sufficient data for analysis. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Non-bonded Cutoff | 1.2 nm | To manage the computational cost of calculating long-range forces. |

| Periodic Boundary Conditions | Applied in all three dimensions (X, Y, Z) | To simulate a bulk system and minimize edge effects. |

Table 2: Hypothetical Structural and Dynamic Properties from Simulation

This table presents the kind of quantitative results that could be extracted from an analysis of the MD simulation trajectories, based on findings for similar short-chain alkylsilanes.

| Property Measured | Hypothetical Value | Significance |

| Average Tilt Angle (from surface normal) | 35° - 45° | Indicates the general orientation of adsorbed molecules, which influences monolayer packing and thickness. bawue.de |

| Surface Adsorption Energy (per molecule) | -45 kJ/mol | Quantifies the strength of the interaction between this compound and the silica surface. |

| Lateral Diffusion Coefficient on Surface | 1.5 x 10⁻⁶ cm²/s | Describes the mobility of this compound molecules across the substrate surface. |

| Monolayer Thickness | ~ 0.6 nm | Defines the vertical extent of the silane layer, relevant for surface modification applications. |

| Water Density at Interface (relative to bulk) | 0.8 | Shows how the silane layer perturbs the local water structure, which can impact surface wettability. figshare.comx-mol.com |

By analyzing these properties, researchers can build a comprehensive, molecular-level understanding of how this compound behaves in a given chemical system, guiding the design of new materials and surface treatments.

Diethylmethylsilane in Advanced Materials Science and Engineering

Surface Chemistry and Functionalization with this compound

This compound is utilized in the chemical modification of material surfaces to alter their properties. This process, often called silanization, involves reacting the silane (B1218182) with a surface to form new chemical bonds, thereby imparting desired characteristics such as hydrophobicity.

Surface Modification of Silica (B1680970) Particles and Substrates Using this compound

While a wide range of organosilanes are used for the surface modification of silica (SiO₂) particles and substrates, this compound is also employed for this purpose. ontosight.ai The fundamental reaction involves the Si-H group in the this compound molecule reacting with hydroxyl (-OH) groups present on the silica surface. This reaction attaches the diethylmethylsilyl group to the surface, replacing the hydrophilic hydroxyl groups with nonpolar alkyl groups.

This modification can be used to:

Increase Hydrophobicity: Making the silica surface water-repellent.

Improve Adhesion: Enhancing the compatibility and bonding between the silica filler and a surrounding polymer matrix in composites. google.com

Passivate Surfaces: Deactivating reactive sites on a silica surface, which is relevant in applications like optical fibers and passivating silicon dioxide layers on silicon substrates. google.com

The reaction opens strained siloxane rings that can be present on dehydroxylated silica surfaces, leading to the termination of surface atoms with the organosilicon species. google.com

Role of this compound in Polymer and Ceramic Precursor Development

This compound serves as a building block, or precursor, in the synthesis of more complex organosilicon polymers. ontosight.ai These polymers, known as preceramic polymers, are designed to be converted into ceramic materials like silicon carbide (SiC) or silicon nitride (Si₃N₄) through pyrolysis (thermal decomposition in a controlled atmosphere). dtic.mil

The use of preceramic polymers offers a route to fabricate ceramic materials with complex shapes, such as fibers, coatings, and binders for ceramic powders, which are difficult to produce using traditional ceramic processing methods. dtic.milaprcomposites.com.au this compound can be reacted with other molecules, such as ammonia, to form oligomers and polymers like polysilazanes. These resulting polymers contain a backbone of silicon and nitrogen atoms. The chemical structure and molecular weight of the preceramic polymer are critical as they influence the processability (e.g., fiber spinning) and the final ceramic yield upon pyrolysis. google.com While specific studies often focus on related compounds like diethylsilane (B7801327), the principles apply to the use of this compound in creating these advanced materials. google.com

Future Directions and Emerging Research Avenues for Diethylmethylsilane

Development of Novel Catalytic Systems for Diethylmethylsilane-Mediated Transformations

A primary focus of future research is the development of innovative catalytic systems to broaden the utility of this compound in chemical transformations, particularly in hydrosilylation reactions. The goal is to move beyond traditional precious metal catalysts toward more sustainable, cost-effective, and selective alternatives.

Key research trends include:

Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts (like platinum and rhodium) with those based on earth-abundant and less toxic metals such as iron, cobalt, and copper. ucsd.edu For instance, cobalt-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the hydrosilylation of alkenes with secondary silanes, offering tunable selectivity between Markovnikov and anti-Markovnikov products based on the ligand's steric properties. ucsd.edu Similarly, iron complexes with 2,9-diaryl-1,10-phenanthroline ligands have demonstrated tunable selectivity in the hydrosilylation of alkynes to vinylsilanes. ucsd.edu

Transition-Metal-Free Catalysis: A major breakthrough is the emergence of metal-free catalytic systems. Research has shown that Lewis bases, such as alkali metal compounds, can activate the Si-H bond in this compound to initiate a hydrogen atom transfer (HAT) process. nih.gov This allows for highly selective, transition-metal-free hydrosilylation of vinylarenes. nih.gov Another novel metal-free approach involves a silane-iodine catalytic system, where an in-situ generated iodophenylsilane species can effectively catalyze intramolecular hydroalkoxylation of unactivated alkenes. researchgate.net

Photocatalysis and Electrocatalysis: Light and electricity are being harnessed as green and efficient energy sources for driving this compound reactions. vapourtec.comnih.gov Photocatalytic systems, sometimes combined with flow chemistry, are used for the alkynylation and oxidation of hydrosilanes. nih.govcolab.ws Asymmetric electrocatalysis is also emerging as a sustainable method for enantioselective reductions and oxidations. nih.gov

Nanoparticle Catalysis: Supported gold (Au) nanoparticles have been identified as effective and recyclable catalysts. rsc.org Recent studies have demonstrated the first Au-catalyzed reduction of nitriles to primary amines using diethylsilane (B7801327) (a dihydrosilane) in a double hydrosilylation process. rsc.org The catalyst, supported on TiO2, is reusable for multiple consecutive runs, highlighting its sustainability. rsc.org

| Catalyst Type | Example System | Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Earth-Abundant Metal | Cobalt-N-heterocyclic carbene (NHC) complexes | Alkene Hydrosilylation | Tunable selectivity, sustainable metal | ucsd.edu |

| Transition-Metal-Free | Alkali Metal Lewis Bases (e.g., KOtBu) | Vinylarene Hydrosilylation (via HAT) | Avoids transition metals, high branch-selectivity | nih.gov |

| Nanoparticle | Au nanoparticles on TiO₂ | Nitrile Reduction (Double Hydrosilylation) | Recyclable, first Au-catalyzed example | rsc.org |

| Metal-Free | Iodine/PhSiH₃ | Intramolecular Hydroalkoxylation | Catalyzes reaction with unactivated alkenes | researchgate.net |

Integration of this compound Chemistry into Flow Chemistry and Sustainable Synthetic Processes

The integration of this compound chemistry with continuous flow technology is a significant step towards greener and more sustainable chemical manufacturing. vapourtec.combeilstein-journals.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netcinz.nz

Future research in this area is focused on:

Scalable Synthesis: Flow reactors are being employed to scale up synthetic processes involving hydrosilanes. For example, a photochemical protocol for the oxidation of hydrosilanes to valuable silanols has been successfully merged with flow chemistry to achieve highly scalable synthesis under ambient conditions. nih.gov

Hazardous Chemistry in a Safe Manner: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. beilstein-journals.org This is particularly relevant for reactions involving highly reactive silanes or energetic conditions.

Process Intensification: Continuous flow processes can intensify chemical production, leading to higher yields in shorter reaction times. wiley.com The use of microwave technology in continuous flow reactors for reactions with hydrosilanes is one such area of exploration. dntb.gov.ua

Automation and Optimization: Flow systems can be easily automated and integrated with real-time monitoring and machine learning algorithms to optimize reaction conditions for maximum efficiency and sustainability. cinz.nzijnc.ir This aligns with the principles of Green Chemistry by reducing waste and energy consumption. vapourtec.comijnc.ir Companies are actively developing and patenting flow chemistry technologies to revolutionize traditional batch reactions, making processes like electrochemistry and photochemistry scalable and cost-effective. asymchem.com

Exploration of Novel Material Applications for this compound and Its Derivatives

The unique properties of the silicon atom make this compound and its derivatives valuable precursors for a new generation of advanced materials. ontosight.ai Research is expanding beyond traditional applications into cutting-edge fields.

Emerging applications include:

Polymer Chemistry: Derivatives such as Diethylmethylvinylsilane are used to synthesize silicone-based polymers. The vinyl group facilitates cross-linking, which is essential for creating durable elastomers, resins, adhesives, and coatings.